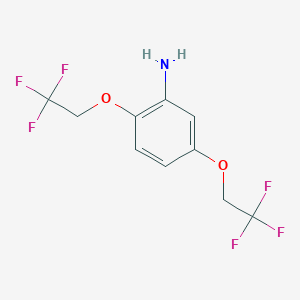
2,5-Bis(trifluoroethoxy)aniline
Overview
Description
2,5-Bis(trifluoroethoxy)aniline is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring at the 2 and 5 positions, and an aniline group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium carbonate .
Industrial Production Methods: Industrial production of 2,5-Bis(trifluoroethoxy)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
2,5-Bis(trifluoroethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
2,5-Difluoroaniline: Lacks the ethoxy groups, leading to different chemical properties.
2,5-Dichloroaniline: Contains chlorine atoms instead of trifluoroethoxy groups.
Uniqueness: 2,5-Bis(trifluoroethoxy)aniline is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVMBPALCIBOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7965139.png)
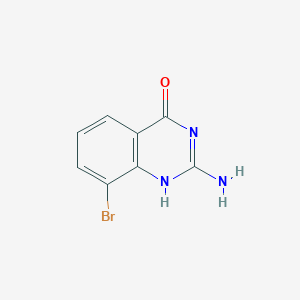
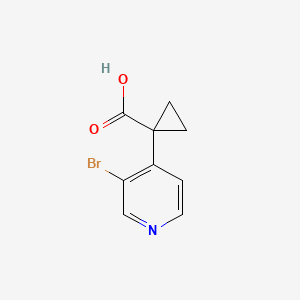
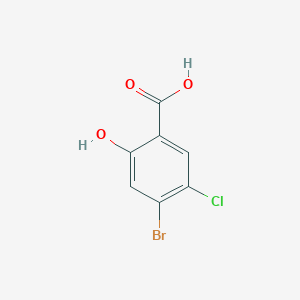
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7965180.png)
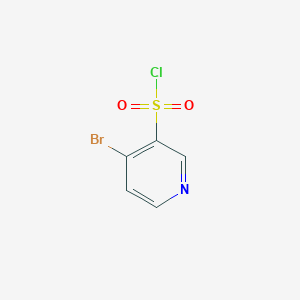
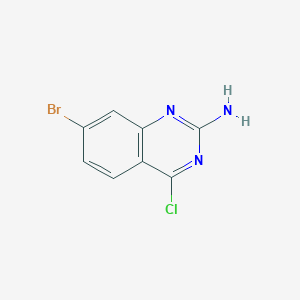
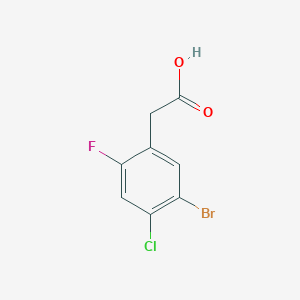
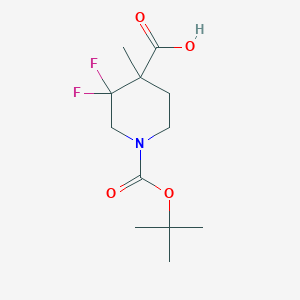
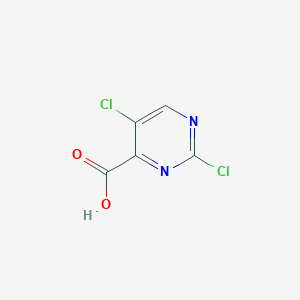
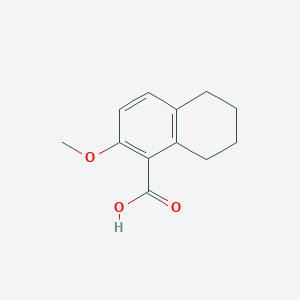
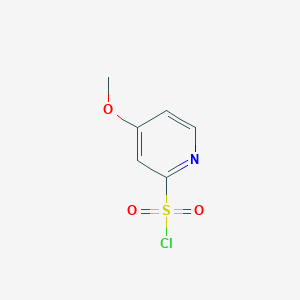
![6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B7965246.png)
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
